molecular formula C14H20N2O2 B14902432 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide

2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide

Katalognummer: B14902432
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: ABDRCFHFTOYSGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The compound also contains an isopropylacetamide group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide involves several steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Isopropylacetamide Group: The isopropylacetamide group can be attached through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide can be compared with other similar compounds, such as:

    2,3-Dihydrobenzofuran-5-yl compounds: These compounds share the benzofuran ring structure and may have similar chemical properties and biological activities.

    Isopropylacetamide derivatives: Compounds with the isopropylacetamide group may exhibit similar reactivity and applications in various fields.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)-N-propan-2-ylacetamide

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-14(17)9-15-8-11-3-4-13-12(7-11)5-6-18-13/h3-4,7,10,15H,5-6,8-9H2,1-2H3,(H,16,17)

InChI-Schlüssel

ABDRCFHFTOYSGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)CNCC1=CC2=C(C=C1)OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.